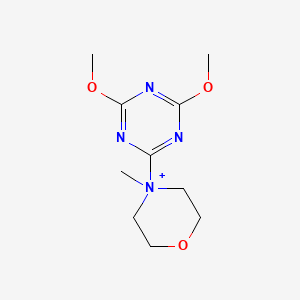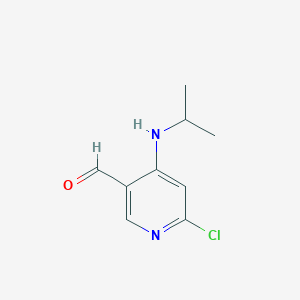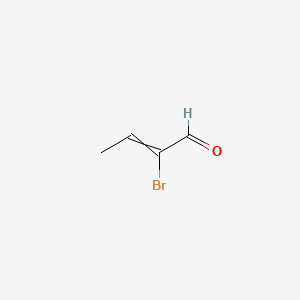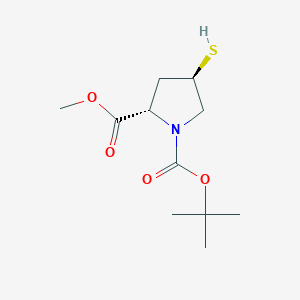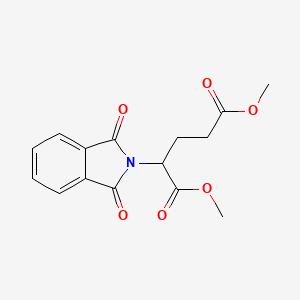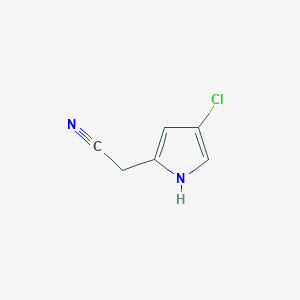
2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE
描述
2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE is an organic compound with the molecular formula C6H5ClN2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE typically involves the chlorination of pyrrole derivatives followed by the introduction of an acetonitrile group. One common method involves the reaction of 4-chloropyrrole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by nitrile formation. The use of continuous flow reactors can enhance the efficiency and yield of the product, making the process more suitable for commercial applications .
化学反应分析
Types of Reactions: 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives of pyrrole.
Substitution: Various substituted pyrrole derivatives.
科学研究应用
2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The nitrile group can form hydrogen bonds with active sites of enzymes, affecting their activity and function .
相似化合物的比较
(1-Methyl-1H-pyrrol-2-yl)acetonitrile: Similar structure but with a methyl group instead of chlorine.
(1H-Pyrrol-2-yl)acetonitrile: Lacks the chlorine substituent.
(2,5-Dimethyl-1H-pyrrol-1-yl)acetonitrile: Contains additional methyl groups on the pyrrole ring
Uniqueness: 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .
属性
CAS 编号 |
62380-71-6 |
|---|---|
分子式 |
C6H5ClN2 |
分子量 |
140.57 g/mol |
IUPAC 名称 |
2-(4-chloro-1H-pyrrol-2-yl)acetonitrile |
InChI |
InChI=1S/C6H5ClN2/c7-5-3-6(1-2-8)9-4-5/h3-4,9H,1H2 |
InChI 键 |
AVZSKMBAQNATFS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=C1Cl)CC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
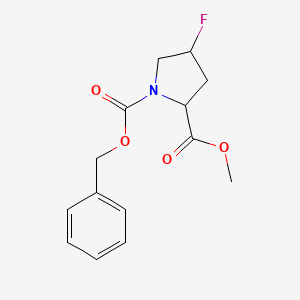
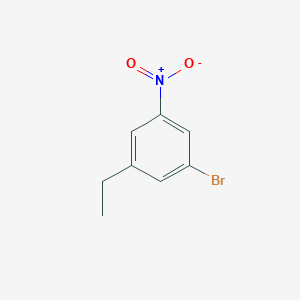
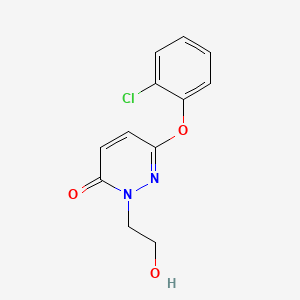

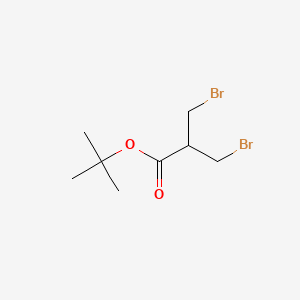
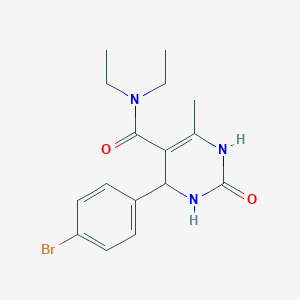
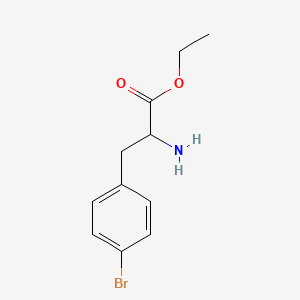
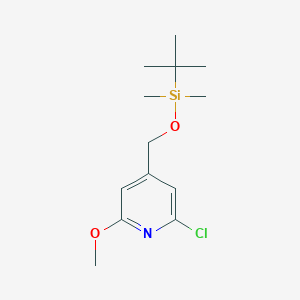
![methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate](/img/structure/B8763843.png)
